molecular formula C9H11NO B1586049 2,3-Dimethylbenzamide CAS No. 5580-34-7

2,3-Dimethylbenzamide

Cat. No.: B1586049
CAS No.: 5580-34-7
M. Wt: 149.19 g/mol
InChI Key: IZAYISYTIWLBNB-UHFFFAOYSA-N
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Description

2,3-Dimethylbenzamide is an organic compound with the molecular formula C₉H₁₁NO. It is a derivative of benzamide, where two methyl groups are substituted at the 2nd and 3rd positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Biochemical Analysis

Biochemical Properties

2,3-Dimethylbenzamide interacts with various biomolecules in biochemical reactions. It is known to inhibit heat shock protein 90 (HSP90), a protein that plays a crucial role in cell signaling, proliferation, and survival . By inhibiting HSP90, this compound can block the degradation of glutathione peroxidase 4 (GPX4), a key enzyme involved in preventing lipid peroxidation .

Cellular Effects

The effects of this compound on cells are primarily related to its role in inhibiting ferroptosis. Ferroptosis is a form of cell death characterized by the accumulation of lipid peroxides. By inhibiting HSP90 and thereby preventing the degradation of GPX4, this compound can block lipid peroxidation, reactive oxygen species (ROS) accumulation, and cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with HSP90 and GPX4. HSP90 is a chaperone protein that assists in the proper folding of other proteins. When this compound inhibits HSP90, it prevents the degradation of GPX4, an enzyme that reduces lipid peroxides to their corresponding alcohols .

Temporal Effects in Laboratory Settings

Its ability to inhibit HSP90 and prevent GPX4 degradation suggests that it may have long-term effects on cellular function by influencing the balance of oxidative stress in cells .

Metabolic Pathways

Its interaction with HSP90 and GPX4 suggests that it may be involved in pathways related to protein folding and oxidative stress .

Subcellular Localization

Given its interaction with HSP90, a primarily cytosolic protein, it is plausible that this compound may also be localized in the cytosol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylbenzamide typically involves the following steps:

    Starting Material: The process begins with 2,3-dimethylbenzoic acid.

    Amidation Reaction: The carboxylic acid group of 2,3-dimethylbenzoic acid is converted to an amide group using reagents such as thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by reaction with ammonia (NH₃) or an amine.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance the reaction efficiency and yield.

    Optimized Reaction Conditions: Controlling temperature, pressure, and reaction time to maximize production.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products:

    Oxidation: 2,3-Dimethylbenzoic acid.

    Reduction: 2,3-Dimethylaniline.

    Substitution: Halogenated derivatives such as 2,3-dimethyl-4-bromobenzamide.

Scientific Research Applications

2,3-Dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Benzamide: The parent compound with a single amide group attached to the benzene ring.

    N,N-Dimethylbenzamide: A derivative with two methyl groups attached to the nitrogen atom of the amide group.

    2,4-Dimethylbenzamide: A positional isomer with methyl groups at the 2nd and 4th positions of the benzene ring.

Uniqueness of 2,3-Dimethylbenzamide:

    Positional Substitution: The specific placement of methyl groups at the 2nd and 3rd positions imparts unique chemical and physical properties.

    Reactivity: The compound’s reactivity in various chemical reactions differs from its isomers and other derivatives, making it valuable for specific applications.

Properties

IUPAC Name

2,3-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAYISYTIWLBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384206
Record name 2,3-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5580-34-7
Record name 2,3-Dimethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5580-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5580-34-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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